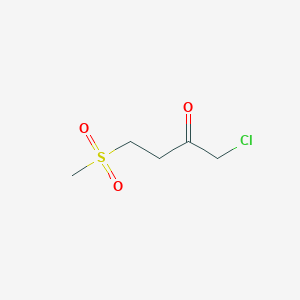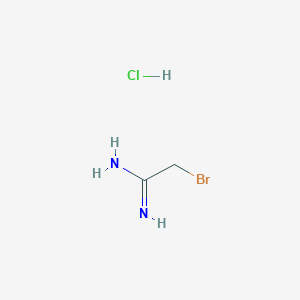
1-Chloro-4-methanesulfonylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-4-methanesulfonylbutan-2-one” is a chemical compound with the CAS Number: 2228671-34-7. It has a molecular weight of 184.64 and its IUPAC name is 1-chloro-4-(methylsulfonyl)butan-2-one .
Molecular Structure Analysis
The InChI code for “1-Chloro-4-methanesulfonylbutan-2-one” is 1S/C5H9ClO3S/c1-10(8,9)3-2-5(7)4-6/h2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Structural and Spectroscopic Studies
Research involving compounds structurally related to 1-Chloro-4-methanesulfonylbutan-2-one has led to insights into the formation of ion pairs and hydrogen-bonded structures, as evidenced by the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene. This study revealed the lengths of N–H⋯O hydrogen bonds and provided a detailed understanding of the complex's structure both in solid-state and in solution, as demonstrated through FT-IR and 1H NMR spectroscopy (Binkowska et al., 2001).
Organic Synthesis and Reaction Mechanisms
The reactivity and applications of compounds containing methanesulfonyl groups have been extensively studied. For instance, the synthesis and characterization of 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound with structural similarities to 1-Chloro-4-methanesulfonylbutan-2-one, have been reported. This study focused on evaluating its structural, vibrational properties, and potential biological activity, offering insights into the utility of such compounds in organic synthesis and materials science (Galván et al., 2018).
Materials Science and Catalysis
Methanesulfonate esters, closely related to 1-Chloro-4-methanesulfonylbutan-2-one, have been explored for their utility in various materials science applications. For example, the use of methanesulfonic acid as a catalyst for the production of linear alkylbenzenes demonstrates the versatility of methanesulfonate-related compounds in catalytic processes. This research highlights the environmentally benign nature of methanesulfonic acid, its recyclability, and its potential in sustainable chemical processes (Luong et al., 2004).
Environmental Chemistry and Microbial Metabolism
The microbial metabolism of methanesulfonic acid, which is structurally related to 1-Chloro-4-methanesulfonylbutan-2-one, has been studied to understand its role in the biogeochemical cycling of sulfur. Methanesulfonic acid is a key intermediate in the global sulfur cycle, and its degradation by aerobic bacteria has implications for environmental chemistry and microbial ecology (Kelly & Murrell, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-4-methylsulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-10(8,9)3-2-5(7)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHFVFQULHWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228671-34-7 |
Source


|
| Record name | 1-chloro-4-methanesulfonylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate](/img/structure/B2594172.png)


![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)

![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)